molecular formula C8H13N3 B6233590 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine CAS No. 1369101-72-3

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No. B6233590
CAS RN: 1369101-72-3
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound found in a variety of natural products such as flavonoids and alkaloids. It is a five-membered ring containing nitrogen and carbon atoms. This compound has been studied extensively for its potential applications in medicinal chemistry, as it has a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is not fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it is thought to possess anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory activity, as well as antioxidative and hepatoprotective activities. In addition, it has been found to possess anti-diabetic and anti-microbial activities.

Advantages and Limitations for Lab Experiments

2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is relatively easy to synthesize and is relatively stable. This makes it ideal for use in laboratory experiments. However, it is important to note that the compound is not water soluble and so care must be taken when handling and storing the compound.

Future Directions

The potential applications of 2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine are vast and there are many possible future directions for research. These include further investigation of its anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial activities. In addition, further research could be conducted into its potential use as an antioxidant and hepatoprotective agent. Furthermore, further research could be conducted into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Finally, further research could be conducted into its potential use in the treatment of metabolic disorders, such as obesity and diabetes.

Synthesis Methods

2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be synthesized through a variety of methods. The most common method is the condensation of this compound-3-carboxaldehyde with ethyl acetoacetate in the presence of piperidine. This reaction is carried out in an aqueous medium at room temperature to yield the desired product.

Scientific Research Applications

2,3-Dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has been studied extensively for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial activities. In addition, it has been found to possess potential antioxidant and hepatoprotective activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves the condensation of 2,3-dimethylpyrazine and 2-cyanopyridine followed by cyclization and reduction reactions.", "Starting Materials": [ "2,3-dimethylpyrazine", "2-cyanopyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethylpyrazine and 2-cyanopyridine in ethanol with the presence of sodium hydroxide as a catalyst to form 2,3-dimethyl-2-(2-pyridyl)pyrazine.", "Step 2: Cyclization of 2,3-dimethyl-2-(2-pyridyl)pyrazine with hydrochloric acid to form 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine.", "Step 3: Reduction of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine with sodium borohydride in ethanol to obtain the final product, 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine." ] }

CAS RN

1369101-72-3

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.